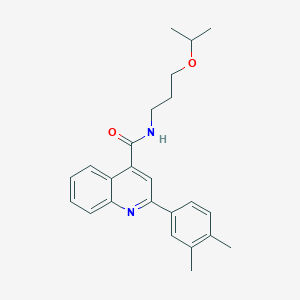![molecular formula C15H27N3OS B4264178 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the thiadiazole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide can reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess antioxidant properties, which may protect cells from oxidative damage. Additionally, the compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various cellular and molecular pathways. However, one limitation is that the compound may exhibit off-target effects, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide. One area of interest is the development of more potent analogs of the compound, which could have improved therapeutic potential. Another direction is to investigate the effects of the compound on other cellular and molecular pathways, such as autophagy and apoptosis. Additionally, more studies are needed to explore the safety and toxicity of the compound in vivo, which could inform its potential use as a therapeutic agent.
Applications De Recherche Scientifique
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been used in various scientific studies to investigate the underlying mechanisms of these activities and to explore potential therapeutic applications.
Propriétés
IUPAC Name |
2-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-6-9-10-11(7-2)12(19)16-14-18-17-13(20-14)15(4,5)8-3/h11H,6-10H2,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGODNHXGEZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264095.png)
![N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264105.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4264118.png)
![1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264130.png)
![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![3-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264145.png)
![6-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4264150.png)



![2-(3,4-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4264185.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![5-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4264201.png)